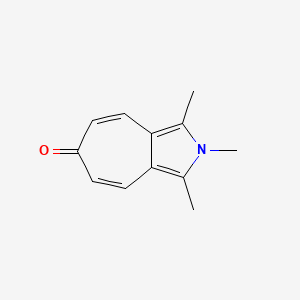![molecular formula C20H18O5 B11477258 4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B11477258.png)
4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE is a complex organic compound with a unique structure that includes methoxy groups and a naphtho[2,3-d][1,3]dioxole core
Preparation Methods
The synthesis of 4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphtho[2,3-d][1,3]dioxole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the 4-methoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE involves its interaction with molecular targets, such as enzymes or receptors. The methoxy groups and aromatic rings allow for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE include:
5-(4-Methoxyphenyl)-1,3-cyclohexanedione: Shares the methoxyphenyl group but has a different core structure.
3,4-Dimethoxyphenethylamine: Contains methoxy groups but is a simpler phenethylamine derivative.
9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-]: Similar core structure but lacks the methoxyphenyl group.
The uniqueness of 4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE lies in its combination of the naphtho[2,3-d][1,3]dioxole core with methoxy and methoxyphenyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4,9-dimethoxy-5-(4-methoxyphenyl)benzo[f][1,3]benzodioxole |
InChI |
InChI=1S/C20H18O5/c1-21-13-9-7-12(8-10-13)14-5-4-6-15-16(14)18(23-3)20-19(17(15)22-2)24-11-25-20/h4-10H,11H2,1-3H3 |
InChI Key |
VVHOJDNNAPVOEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC3=C2C(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-8-{[2-(phenoxymethyl)morpholino]sulfonyl}-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B11477187.png)
![N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide](/img/structure/B11477191.png)
![7-(4-Fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11477192.png)
![1-[2-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2,2,2-trifluoroethanone](/img/structure/B11477199.png)
![Ethyl 2-methyl-5-({[4-(propan-2-yl)phenyl]sulfonyl}amino)-1-benzofuran-3-carboxylate](/img/structure/B11477206.png)
![1-(4-{[4-(1-Adamantylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B11477214.png)
![Ethyl 5-[(1-benzothiophen-2-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11477222.png)
![methyl 4-[3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate](/img/structure/B11477223.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester](/img/structure/B11477267.png)
![5-Hydrazino-10-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11477268.png)
![7-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11477293.png)
![3-(4-Chlorophenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11477294.png)

